
Boc-ahppa-OH
Overview
Description
Boc-ahppa-OH, also known as Boc-(3S,4S)-AHPPA-OH, is a specialty product used for proteomics research . It has a molecular formula of C16H23NO5 and a molecular weight of 309.35 .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids, such as Boc-ahppa-OH, is typically conducted under either aqueous or anhydrous conditions. The process involves reaction with a base and the anhydride Boc2O . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported in catalyst and solvent-free media under mild reaction conditions .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Scientific Research Applications
Green Chemistry Applications
Boc-ahppa-OH: plays a significant role in green chemistry, particularly in the chemoselective protection of amines. This process is crucial for synthesizing biologically active molecules and pharmaceuticals. The Boc protection method is valued for its eco-friendly approach, as it avoids the use of solvents and catalysts, aligning with the principles of sustainable technology .
Peptide Synthesis
In peptide synthesis, Boc-ahppa-OH is utilized for its compatibility with environmentally conscious methods. The Boc strategy is particularly suitable for industrial chemistry due to its generation of only gases without other by-products during the deprotection step. This makes it an integral part of in-water peptide synthesis, which is a greener alternative to traditional methods that rely heavily on organic solvents .
Safety and Hazards
Mechanism of Action
Target of Action
Boc-ahppa-OH, also known as (3S,4S)-N-(tert-butoxycarbonyl)-4-amino-3-hydroxy-5-phenylpentanoic acid , is a specialty product used in proteomics research The boc group (tert-butoxycarbonyl) is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group protects the amine during the reaction, preventing it from reacting with other compounds. Once the reaction is complete, the Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows the amine to participate in further reactions.
Biochemical Pathways
The Boc group allows for the selective reaction of different functional groups within a molecule, enabling the synthesis of complex organic compounds .
Pharmacokinetics
For example, the addition of a Boc group can improve the stability of a compound, preventing it from being metabolized or excreted before it reaches its target .
Result of Action
The result of Boc-ahppa-OH’s action would depend on the specific amine it is protecting and the subsequent reactions that the amine participates in once the Boc group is removed. In general, the use of Boc groups in organic synthesis allows for the creation of complex organic compounds with a wide range of potential biological activities .
Action Environment
The action of Boc-ahppa-OH can be influenced by various environmental factors. For example, the pH of the environment can affect the addition and removal of the Boc group. The Boc group can be added under basic conditions and removed under acidic conditions . Additionally, the temperature and solvent used can also influence the reaction .
properties
IUPAC Name |
(3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(21)17-12(13(18)10-14(19)20)9-11-7-5-4-6-8-11/h4-8,12-13,18H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSXJQKIIYOJPF-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-ahppa-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



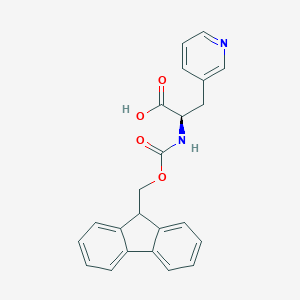
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B557937.png)
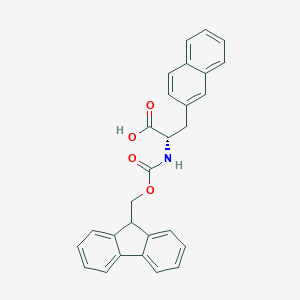




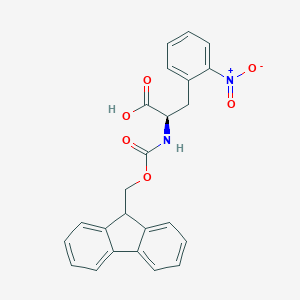
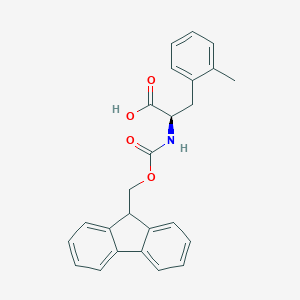
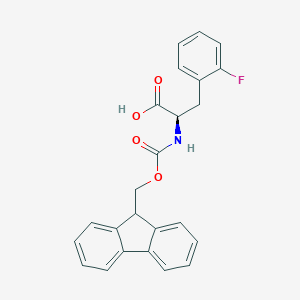

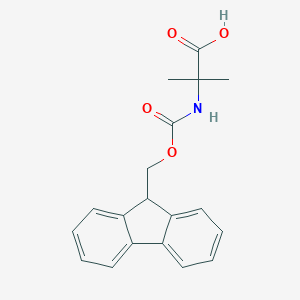
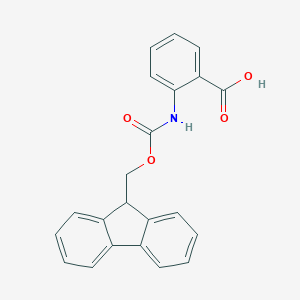
![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)